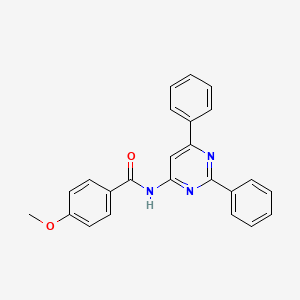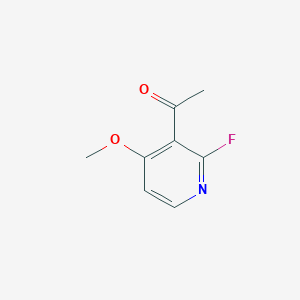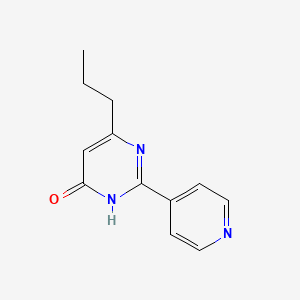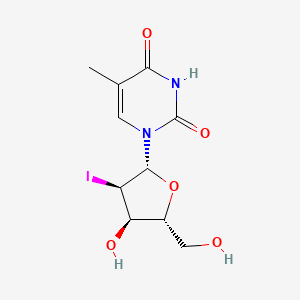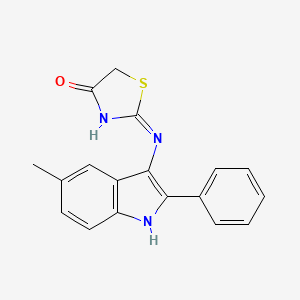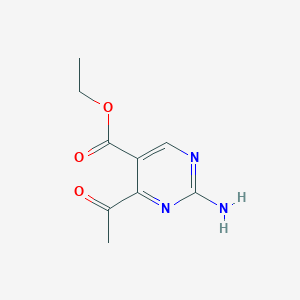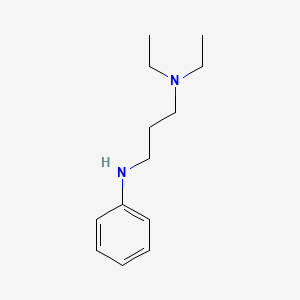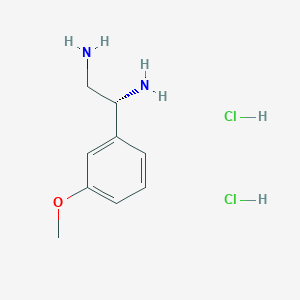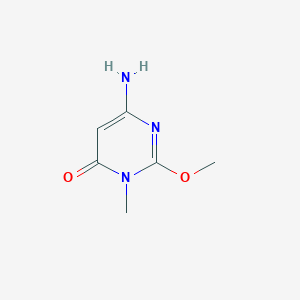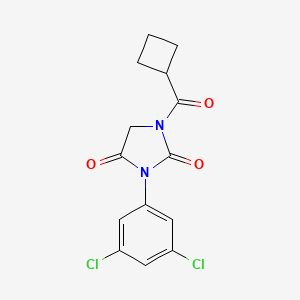
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclobutanecarbonyl group and a dichlorophenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of urea with a suitable diketone under acidic or basic conditions.
Introduction of the Cyclobutanecarbonyl Group: This step involves the acylation of the imidazolidine-2,4-dione core with cyclobutanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Dichlorophenyl Group: The final step involves the substitution reaction of the intermediate with 3,5-dichlorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can be compared with similar compounds such as:
1-(Cyclobutanecarbonyl)-3-phenylimidazolidine-2,4-dione: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
1-(Cyclopentanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione: Contains a cyclopentanecarbonyl group instead of a cyclobutanecarbonyl group, potentially affecting its reactivity and stability.
1-(Cyclobutanecarbonyl)-3-(4-chlorophenyl)imidazolidine-2,4-dione: Has a single chlorine atom on the phenyl ring, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
67387-65-9 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-(cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-4-10(16)6-11(5-9)18-12(19)7-17(14(18)21)13(20)8-2-1-3-8/h4-6,8H,1-3,7H2 |
InChI Key |
LOZZLHZAYOTEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


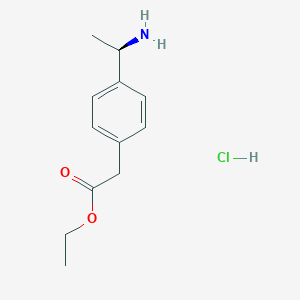
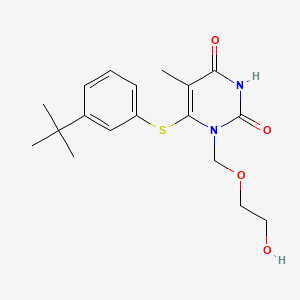
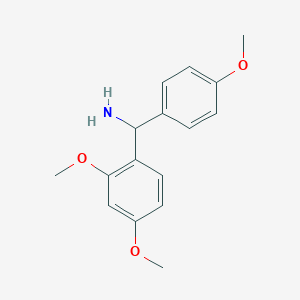
![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B12928957.png)
![2,6-Dichloro-9-[(4-chlorophenyl)methyl]-9H-purine](/img/structure/B12928959.png)
